3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine precursors. One efficient method is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above could be adapted for larger-scale production due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N4S/c12-11(15,16)9-17-18-10-20(9)19-8(4-21-10)6-2-1-5(13)3-7(6)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXOYSUZHPBORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)Cl)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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